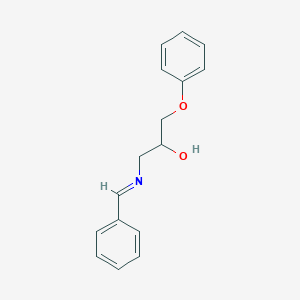
(R)-1-(Benzylideneamino)-3-phenoxypropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(Benzylideneamino)-3-phenoxypropan-2-ol is an organic compound that features a benzylideneamino group attached to a phenoxypropanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol typically involves the condensation of ®-3-phenoxypropan-2-ol with benzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the benzylideneamino group. The reaction mixture is then cooled, and the product is isolated through crystallization or extraction techniques.
Industrial Production Methods
Industrial production of ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the benzylideneamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzylidene ketones or oxides.
Reduction: Formation of benzylideneamines or benzyl alcohols.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The benzylideneamino group can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. Additionally, the phenoxypropanol backbone can interact with lipid membranes, altering their properties and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(Benzylideneamino)-3-phenoxypropan-2-ol: The enantiomer of the compound, which may exhibit different biological activities and reactivity.
1-(Benzylideneamino)-2-phenoxyethanol: A structurally similar compound with a shorter carbon chain.
1-(Benzylideneamino)-3-phenoxybutanol: A compound with an extended carbon chain, which may affect its physical and chemical properties.
Uniqueness
®-1-(Benzylideneamino)-3-phenoxypropan-2-ol is unique due to its specific stereochemistry and functional groups. The presence of the ®-configuration imparts distinct biological activities and reactivity compared to its enantiomers and analogs. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H17NO2 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
1-(benzylideneamino)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C16H17NO2/c18-15(13-19-16-9-5-2-6-10-16)12-17-11-14-7-3-1-4-8-14/h1-11,15,18H,12-13H2 |
Clave InChI |
LTIABFFHXDWZHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NCC(COC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


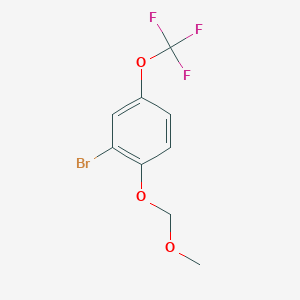
![Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B14801534.png)
![3-{[3-(2-Cyanopropan-2-Yl)benzoyl]amino}-2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)benzamide](/img/structure/B14801543.png)
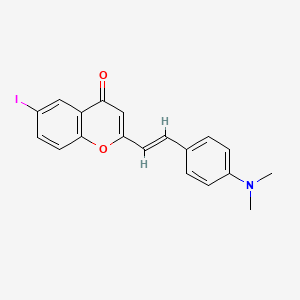
![3-{[(E)-naphthalen-2-ylmethylidene]amino}benzamide](/img/structure/B14801557.png)
![N-[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)carbamothioyl]acetamide](/img/structure/B14801558.png)
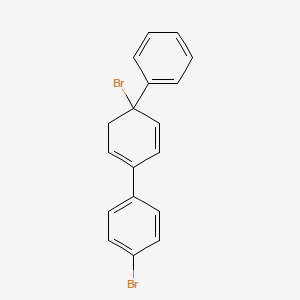

![N-(4-{[(2-Methoxyethyl)amino]methyl}phenyl)-6-(Pyridin-4-Yl)quinazolin-2-Amine](/img/structure/B14801578.png)
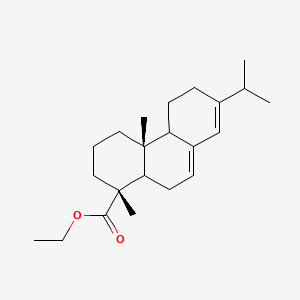

![2-fluoro-N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-5-nitroaniline](/img/structure/B14801595.png)
![Tert-butyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14801597.png)
![6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B14801598.png)
